Dicyclopentylmethane

Description

Evolution of Academic Inquiry into Alicyclic Hydrocarbons

The study of alicyclic compounds, which are non-aromatic cyclic hydrocarbons, has a rich history that has significantly contributed to the foundations of modern organic chemistry. frontiersin.org Early investigations into naturally occurring substances like terpenes and camphor (B46023) by chemists such as Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his work, laid the groundwork for this field. uga.edunist.gov Wallach's research on essential oils and their components was pivotal in understanding the structure and reactivity of these cyclic molecules. uga.edu

A significant milestone in the synthesis of cyclic compounds was the development of the Diels-Alder reaction by Otto Diels and Kurt Alder, for which they received the Nobel Prize in 1950. uga.edu This reaction provided a powerful and versatile method for constructing six-membered rings and has had profound implications for the synthesis of a vast array of cyclic and polycyclic structures, including those related to dicyclopentylmethane's precursors. uga.edu The ability to create complex cyclic systems opened up new avenues for research and industrial applications, including the production of plastics. uga.edu

The general formula for cycloalkanes is CnH2n, and the simplest example is cyclopropane (B1198618). rsc.org The carbon atoms in these rings are sp3 hybridized, ideally exhibiting bond angles of 109.5°. rsc.org However, smaller rings like cyclopropane experience significant ring strain due to the deviation from this ideal angle, which influences their stability and reactivity. rsc.org The investigation of such structural nuances has been a continuous theme in the evolution of alicyclic chemistry.

Current Frontiers in this compound Chemistry

Contemporary research on this compound is primarily driven by its potential applications in several key areas of chemistry. One of the most prominent frontiers is its investigation as a high-energy-density fuel. The hydroconversion of dicyclopentadiene (B1670491) (DCPD), a readily available industrial chemical, can produce high-energy-density fuels like exo-tetrahydrodicyclopentadiene (B1248782) (JP-10). researchgate.netnih.gov Research has focused on developing efficient catalytic processes, including single-step conversions using supported gold catalysts, to transform DCPD into these valuable fuel components. researchgate.net The isomerization of the endo-isomer of tetrahydrodicyclopentadiene (B3024363) to the more stable exo-isomer is a critical step in this process. nih.gov The density and freezing point of such fuels are key performance indicators, with a 2023 study reporting a renewable high-density fuel derived from vanillin (B372448) and cyclopentanone (B42830) having a density of 0.943 g/mL and a freezing point of -35 °C. tsu.ru

Another burgeoning area of research is the use of this compound and related alicyclic compounds as green solvents. The chemical industry is actively seeking alternatives to hazardous solvents like dichloromethane (B109758) (DCM). tsu.ru Compounds like cyclopentyl methyl ether (CPME), which is structurally similar to this compound, have been identified as promising green solvents due to their hydrophobicity, stability, and lower tendency to form peroxides. researchgate.neteuropa.eu These properties facilitate easier separation from water, reduce waste, and improve safety, making them attractive for various organic reactions, extractions, and crystallizations. researchgate.net

Furthermore, the incorporation of alicyclic structures into polymers is an active field of research aimed at enhancing the thermal stability and mechanical properties of materials. rsc.org While specific research on the direct use of this compound as a monomer in polymerization is still an emerging area, the principles established with other cyclic monomers suggest its potential. The development of new synthetic methodologies, including controlled ring-opening polymerization, is expanding the toolbox for creating advanced polymer materials from cyclic precursors. libretexts.orgnih.gov Radical decarboxylation has also emerged as a novel tool in polymer synthesis, offering new pathways for initiation, functionalization, and crosslinking. nih.gov

Research Findings and Data

Detailed research has provided valuable data on the properties and synthesis of this compound.

Thermochemical and Physical Properties

The thermochemical properties of this compound are crucial for understanding its energy content and stability. Computational models, such as SPARC (SPARC Performs Automated Reasoning in Chemistry), have been used to calculate the standard enthalpy of formation (ΔHf°) for a wide range of hydrocarbons, including this compound. uga.edu These calculations are essential for developing models that predict the behavior of chemical compounds. uga.edu

| Property | Value | Source |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -148.95 kJ/mol | uga.edu |

Physical properties of cycloalkanes are generally similar to their acyclic counterparts but often exhibit higher boiling points, melting points, and densities due to their more compact structures, which allow for greater London dispersion forces.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H20 | nist.gov |

| Molecular Weight | 152.28 g/mol | General Chemical Knowledge |

Synthesis and Production

This compound is typically synthesized from dicyclopentadiene (DCPD), which is readily available from the steam cracking of naphtha and gas oils. nih.gov The process generally involves the hydrogenation of DCPD. This can be achieved through various catalytic systems. For instance, the conversion of DCPD to cyclopentane (B165970) involves thermal cracking of DCPD to cyclopentadiene (B3395910) (CPD) followed by hydrogenation. europa.eu Studies have compared the efficacy of different catalysts, such as nickel-based and palladium-based catalysts, for the hydrogenation of CPD. europa.eu

This is a placeholder for the article. The content will be generated in the subsequent steps.

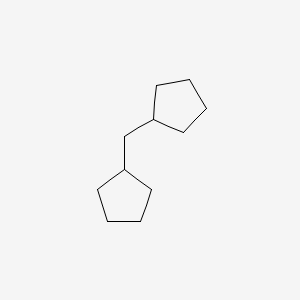

Structure

2D Structure

3D Structure

Properties

CAS No. |

2619-34-3 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

cyclopentylmethylcyclopentane |

InChI |

InChI=1S/C11H20/c1-2-6-10(5-1)9-11-7-3-4-8-11/h10-11H,1-9H2 |

InChI Key |

LXDNTYWNYRNHSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Dicyclopentylmethane and Its Derivatives

Advanced and Modern Synthetic Techniques

Flow Chemistry and Continuous Processing for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the scalable production of chemical compounds, including dicyclopentylmethane and its precursors. Continuous manufacturing offers numerous advantages such as enhanced safety, improved heat and mass transfer, precise process control, and the potential for higher yields and purity. rotachrom.comnih.govzeton.compatheon.com These benefits are particularly relevant for reactions that are highly exothermic or involve unstable intermediates, which are common in the synthesis of cyclic hydrocarbons.

Flow chemistry, also known as continuous flow or plug flow chemistry, involves running a chemical reaction in a continuously flowing stream. vapourtec.com Reactants are pumped into a mixer and then flow through a temperature-controlled reactor. vapourtec.com This setup allows for superior control over reaction parameters like temperature, pressure, and residence time, leading to more consistent product quality. seqens.com The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, mitigating the risks associated with exothermic reactions. seqens.com

A key step in one of the synthetic routes to this compound involves the alkylation of cyclopentadiene (B3395910) or its derivatives. The phase-transfer catalyzed bis-alkylation of cyclopentadiene, for instance, is a highly exothermic reaction. heia-fr.chheia-fr.ch Transferring such processes to a continuous flow system has been shown to be successful for related compounds. For example, the synthesis of spiro[2.4]hepta-4,6-diene from cyclopentadiene and 1,2-dichloroethane (B1671644) was effectively managed in a continuous flow setup, highlighting the potential for safer and more scalable production. heia-fr.chheia-fr.ch This approach utilized a static mixer to ensure efficient mixing of the biphasic reaction mixture and a residence time unit to control the reaction progress, resulting in high yields and productivity. heia-fr.chheia-fr.ch

Similarly, the hydrogenation of dicyclopentadiene (B1670491) (DCPD), a common precursor, to produce saturated cyclic hydrocarbons has been explored in continuous processes. Continuous catalytic hydrogenation in a fixed-bed reactor has been developed for the production of cyclopentane (B165970) from cyclopentadiene. google.com This process demonstrates the feasibility of continuous hydrogenation, a crucial step for obtaining the saturated this compound structure. google.com One-step continuous-flow hydrogenation-isomerization of DCPD has also been investigated for producing high-energy-density fuels. iip.res.insylzyhg.com

The table below outlines the key parameters and advantages of applying flow chemistry to reactions relevant to this compound synthesis.

| Parameter | Batch Process | Flow Chemistry/Continuous Processing |

| Heat Transfer | Limited by vessel surface area, potential for hot spots. | Excellent, due to high surface-area-to-volume ratio of reactors. seqens.com |

| Safety | Higher risk with exothermic reactions and hazardous intermediates. | Enhanced safety due to small reaction volumes and precise control. seqens.com |

| Scalability | Challenging, often requires re-optimization of reaction conditions. | Easier scale-up by running the process for a longer duration or by numbering-up (parallel reactors). patheon.com |

| Process Control | Less precise control over temperature, mixing, and residence time. | Precise and automated control over reaction parameters. |

| Productivity | Limited by batch size and downtime between batches. | Continuous production leads to higher throughput over time. rotachrom.com |

Multicomponent Reaction Strategies for this compound Compounds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the structural features of each starting material. nih.govfrontiersin.orgslideshare.net This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple building blocks. nih.govfrontiersin.org While specific MCRs for the direct synthesis of the this compound core are not extensively documented, the principles of MCRs can be applied to generate precursors and derivatives.

One relevant example is the Mannich reaction, which can be part of a one-pot multicomponent process. A study on the synthesis of high-density bio-jet fuel reported the production of this compound from cyclopentanone (B42830) and formaldehyde. x-mol.com This process involves a one-pot Mannich-Michael reaction, which, while not a classical three-component reaction in this specific application, demonstrates the efficiency of tandem reactions in a single vessel to build the core structure. x-mol.com The reaction proceeds through the formation of 2-methylenecyclopentanone (B183989) via a Mannich-type condensation, which then undergoes a Michael addition with another molecule of cyclopentanone. x-mol.com

MCRs are particularly valuable for creating libraries of structurally diverse compounds for applications in drug discovery and materials science. nih.govfrontiersin.orgslideshare.net The development of novel MCRs often involves identifying new combinations of reactants that can lead to unique molecular scaffolds. For instance, isocyanide-based MCRs like the Ugi and Passerini reactions are well-established for synthesizing complex amides and esters. slideshare.net While not directly applied to this compound, these reactions could be envisioned for the synthesis of functionalized derivatives if appropriate cyclopentyl-containing starting materials are used.

The table below summarizes some prominent MCRs and their potential relevance to the synthesis of this compound derivatives.

| Multicomponent Reaction | Key Reactants | Product Type | Potential Application for this compound Derivatives |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | β-Amino Carbonyl Compound | Synthesis of precursors to this compound. x-mol.com |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Functionalization with peptide-like structures. slideshare.net |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide | Introduction of ester and amide functionalities. slideshare.net |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Synthesis of heterocyclic derivatives. slideshare.net |

The application of MCR strategies to generate derivatives of this compound would involve designing cyclopentyl-containing building blocks that can participate in these reactions. This approach could lead to the efficient synthesis of a wide range of novel compounds with potential applications in various fields.

Derivatization Chemistry of this compound

Functionalization Reactions of the this compound Core

The this compound core is a saturated hydrocarbon structure, making its C-H bonds relatively inert. Functionalization of such a core requires strategies for selective C-H activation. Recent advances in catalysis have provided methods to functionalize unactivated C-H bonds, which are applicable to cycloalkanes like the cyclopentyl rings in this compound. numberanalytics.comacs.orgresearchgate.netmdpi.com

Photocatalytic hydrogen atom transfer (HAT) has emerged as a powerful tool for the direct functionalization of saturated hydrocarbons. core.ac.uknih.govresearchgate.net This method allows for the introduction of functional groups under mild conditions. For instance, the direct C(sp³)-H carbonylation of saturated hydrocarbons using photocatalytic HAT and carbon monoxide has been demonstrated in flow chemistry. core.ac.uknih.govresearchgate.net This suggests that this compound could potentially be carbonylated to introduce carbonyl functionalities, which are versatile handles for further synthetic transformations.

Another approach is the use of transition metal catalysts, such as those based on rhodium or palladium, to achieve C-H functionalization. core.ac.uknih.govbeilstein-journals.org These catalysts can enable the insertion of carbenes or other reactive species into C-H bonds with high selectivity. nih.gov For example, dirhodium tetracarboxylate catalysts have been developed for site-selective functionalization of remote, unactivated methylene (B1212753) C-H bonds. nih.gov Applying such a catalyst to this compound could allow for the introduction of functional groups at specific positions on the cyclopentyl rings.

The functionalization of alkanes can also be achieved through oxidative reactions. Plasma oxidation has been studied for the functionalization of long-chain alkanes, yielding alcohols and ketones. osti.gov While not yet reported for this compound specifically, this technique represents a potential catalyst-free method for introducing oxygen-containing functional groups.

The table below summarizes potential functionalization reactions for the this compound core based on methods developed for other saturated hydrocarbons.

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Potential Advantage |

| Photocatalytic Carbonylation | Photocatalyst, CO | Carbonyl (-CO) | Mild conditions, use of abundant feedstock (CO). core.ac.uknih.govresearchgate.net |

| Rhodium-Catalyzed C-H Insertion | Rhodium catalyst, Diazo compound | Ester, etc. | High site- and stereoselectivity. nih.gov |

| Oxidative Fluorination | High-valent cobalt-difluoride | Fluorine (-F) | Introduction of fluorine can alter biological and material properties. |

| Plasma Oxidation | Oxygen plasma | Hydroxyl (-OH), Carbonyl (=O) | Catalyst-free method. osti.gov |

Synthesis of Complex Molecules Incorporating the this compound Moiety as a Building Block

The rigid, three-dimensional structure of this compound makes it an interesting building block for the synthesis of more complex molecules. bioengineer.org In medicinal chemistry and materials science, such rigid scaffolds can be used to control the spatial arrangement of functional groups, which is crucial for biological activity or material properties.

While the direct use of this compound as a building block in complex molecule synthesis is not yet widely reported, its structural similarity to other cage-like compounds like adamantane (B196018) suggests its potential. Adamantane derivatives are used in drug development and materials science due to their lipophilicity and rigid structure. Similarly, functionalized this compound could serve as a core structure for the development of new pharmaceuticals or advanced materials.

The synthesis of high-energy-density fuels is an area where this compound and related structures are of interest. x-mol.commdpi.comrsc.orgnih.gov The compact structure and high hydrogen-to-carbon ratio of this compound contribute to a high energy density. x-mol.com By using this compound as a scaffold, even more complex fuel molecules with tailored properties could be designed and synthesized. For example, further alkylation or cyclization reactions starting from this compound could lead to novel polycyclic hydrocarbons with even higher energy densities.

The synthesis of complex molecules often relies on a building block approach, where pre-functionalized modules are assembled. bioengineer.org Functionalized this compound derivatives, as discussed in the previous section, could serve as such building blocks. For example, a this compound core bearing two reactive functional groups on opposite sides of the molecule could be used as a linker to create macrocycles or polymers with well-defined three-dimensional structures.

Chemical Reactivity and Mechanistic Investigations of Dicyclopentylmethane

Reaction Pathways and Mechanisms

The chemical behavior of dicyclopentylmethane is characterized by a variety of reaction pathways, including isomerization, oxidation, reduction, substitution, and rearrangement reactions. These transformations are governed by specific mechanistic principles and reaction conditions.

Isomerization of this compound has been a subject of study, particularly its conversion into other cyclic hydrocarbons. Research has documented the isomerization of this compound under the influence of aluminum chloride. archive.org This process involves the rearrangement of the carbon skeleton to form different isomers.

A study on the isomerization of a C-C sigma bond in a complex system activated by deprotonation provides insights into the potential mechanisms of such rearrangements. nih.gov While not directly involving this compound, this research highlights that deprotonation of a bridging sp3 hybridized carbon atom can facilitate a geometric twist, leading to isomerization from an anti to a syn conformation. nih.gov The process was investigated through computational methods, including a 360° scan around the bridging C-C dihedral angle to identify intermediate geometries and explore the isomerization pathway through a series of optimizations and relaxations. nih.gov

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. libretexts.orgmit.edu Oxidation is the loss of electrons, often involving the addition of oxygen or removal of hydrogen, while reduction is the gain of electrons, which can involve the addition of hydrogen or removal of oxygen. byjus.com These reactions are fundamental in many chemical transformations. libretexts.orgbyjus.com

Substitution and elimination reactions are two major pathways for alkyl halides and similar substrates. libretexts.org For these reactions to occur, the presence of a good leaving group on an sp³-hybridized carbon is typically required. masterorganicchemistry.com

Substitution Reactions: In nucleophilic substitution, a nucleophile attacks an electrophilic carbon atom, leading to the replacement of a leaving group. masterorganicchemistry.combingol.edu.tr These reactions can proceed through two primary mechanisms: Sₙ2, a one-step bimolecular process, and Sₙ1, a two-step unimolecular process involving a carbocation intermediate. libretexts.orgbingol.edu.tr The specific mechanism is influenced by factors such as the structure of the substrate, the strength of the nucleophile, and the solvent. libretexts.org

Elimination Reactions: In elimination reactions, a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, resulting in the formation of a double bond. libretexts.org Similar to substitution, elimination can occur via two main mechanisms: E2, a one-step bimolecular process, and E1, a two-step unimolecular process that also involves a carbocation intermediate. libretexts.org The strength of the base is a key factor in determining whether elimination will occur. libretexts.org

The competition between substitution and elimination is influenced by the type of halogenoalkane (primary, secondary, or tertiary), with tertiary halogenoalkanes favoring elimination. libretexts.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgunina.it They are distinct from polar or radical reactions and are highly stereospecific. libretexts.org The main classes of pericyclic reactions are cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgmsu.edu

Cycloaddition Reactions: These involve the joining of two separate pi-electron systems to form a ring, creating two new sigma bonds. unina.it

Electrocyclic Reactions: These are intramolecular processes where a conjugated pi-system forms a ring by creating a sigma bond across its ends, or the reverse ring-opening reaction occurs. msu.eduoxfordsciencetrove.com

Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a pi-electron system to a new position. unina.itoxfordsciencetrove.com

The photochemical intramolecular [2+2] addition of this compound derivatives has been explored as a route to synthesize complex molecular skeletons. datapdf.com

Kinetic and Thermodynamic Aspects of this compound Reactions

The feasibility and rate of chemical reactions involving this compound are governed by kinetic and thermodynamic principles.

Activation energy (Ea) is the minimum energy required for a chemical reaction to occur. khanacademy.orgwikipedia.org It represents an energy barrier that reactants must overcome to transform into products. khanacademy.orglibretexts.org The rate of a reaction is inversely related to its activation energy; a higher activation energy leads to a slower reaction. khanacademy.org The Arrhenius equation mathematically describes this relationship between the rate constant (k), activation energy, and temperature. purdue.edu

The activation energy for the isomerization of this compound has been reported. amazonaws.com The table below presents the reaction activation energies for different reaction steps.

| Rate Constant | Activation Energy (Eai) |

| k1 | 54811 |

| k2 | 52455 |

Table 1: Activation energies for this compound isomerization reactions. amazonaws.com

Reaction Rate Studies and Order Determination

Detailed kinetic studies, including reaction rate and order determination specifically for reactions involving this compound, are not extensively documented in readily accessible scientific literature. General principles of hydrocarbon chemistry suggest that its reactions, such as thermal decomposition (cracking) or free-radical halogenation, would follow kinetic models typical for cycloalkanes.

For instance, the thermal decomposition of cycloalkanes like cyclobutane (B1203170) and cyclopentane (B165970) has been studied, revealing that ring-opening is a key process. arxiv.org The kinetics of such unimolecular reactions are often first-order, with rates dependent on temperature and the ring strain of the molecule. arxiv.orgwiley-vch.de Theoretical studies on cyclobutane ring-opening, for example, show a high activation enthalpy, which is influenced by the significant ring strain energy that is partially released in the transition state. arxiv.org While this compound's cyclopentyl rings have less strain than cyclobutane, any kinetic analysis would need to consider the stability of the C-C bonds within the rings and the connecting methylene (B1212753) group.

To determine the reaction order for a hypothetical reaction, such as oxidation, experimental methods like the method of initial rates would be employed. neuroquantology.com This would involve systematically varying the initial concentration of this compound and any other reactants while measuring the initial reaction rate. However, specific rate constants and reaction orders for this compound are not available in the reviewed literature.

Equilibrium and Selectivity Control in this compound Reactions

Control over reaction equilibrium and product selectivity is crucial in chemical synthesis. For reactions involving this compound, such as isomerization or dehydrogenation, these factors would be governed by thermodynamic and kinetic principles.

Equilibrium: According to Le Chatelier's principle, the position of equilibrium in a reversible reaction, like the dehydrogenation of a cycloalkane to an aromatic compound and hydrogen gas, can be shifted by changing temperature, pressure, or concentration of reactants and products. For instance, removing a product (e.g., H₂) can drive the reaction towards completion. nih.gov Thermodynamic data, such as the Gibbs free energy of reaction (ΔG), determines the equilibrium constant and the theoretical maximum yield. wiley-vch.de

Selectivity: Selectivity (chemoselectivity, regioselectivity, and stereoselectivity) in reactions of this compound would be highly dependent on the catalyst and reaction conditions. In catalytic dehydrogenation, for example, a catalyst can be designed to favor the formation of specific isomers or to prevent undesirable side reactions like cracking. rsc.org For instance, in the hydrogenation of alkynes, the choice of catalyst and ligands can selectively produce either the (Z)- or (E)-alkene isomer. nih.gov While these principles are broadly applicable, specific studies detailing selectivity control in this compound reactions are sparse. Research on related cycloalkanes shows that product selectivity in ring-opening and isomerization is influenced by catalyst pore structure and acidity. arxiv.orgtue.nl

Catalysis in this compound Chemistry

Catalysis is fundamental to the efficient and selective transformation of hydrocarbons. Catalysts are broadly classified as homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). savemyexams.com

Homogeneous Catalysis Applications

Homogeneous catalysts, typically soluble organometallic complexes, offer high selectivity and activity under mild conditions due to their well-defined active sites. wikipedia.orgnumberanalytics.com Potential applications for this compound could include:

Oxidation: Soluble metal salts of cobalt, manganese, or iron can catalyze the oxidation of alkanes to produce alcohols or ketones. wikipedia.orgnih.gov These reactions often proceed via radical mechanisms.

Dehydrogenation: Transition-metal complexes can catalyze the removal of hydrogen to form unsaturated products. Mechanistic understanding of these processes is key to catalyst development. mdpi.com

While these are established areas of homogeneous catalysis, specific examples employing this compound as a substrate are not prominent in the literature.

Heterogeneous Catalysis Applications

Heterogeneous catalysts, usually solid materials like metals or metal oxides on a support, are dominant in the petrochemical industry due to their stability and ease of separation from products. wikipedia.orglibretexts.org For this compound, applications would likely involve:

Isomerization: Acidic catalysts, such as zeolites containing platinum, are used to isomerize linear alkanes to branched isomers to improve fuel quality. neuroquantology.comtue.nl Similar principles could be applied to rearrange the cyclopentyl rings of this compound.

Dehydrogenation: Supported metal catalysts, such as platinum on alumina (B75360) or ceria, are effective for the dehydrogenation of cycloalkanes to produce aromatics and hydrogen. nih.govrsc.org

Ring Opening/Cracking: Solid acid catalysts can facilitate the opening of the cyclopentane rings, breaking the molecule into smaller, potentially more valuable hydrocarbons. arxiv.org

A study on the synthesis of jet fuel precursors mentions this compound as a product within a bifunctional catalytic system involving a Ni catalyst for hydrodeoxygenation and an acid catalyst for other transformations. dp.tech This highlights its relevance in catalytic processes, although it is a product rather than the reactant in this specific context.

The following table summarizes potential heterogeneous catalytic reactions for this compound based on established industrial processes for other hydrocarbons.

| Reaction Type | Catalyst Type | Potential Products | Industrial Relevance |

| Isomerization | Bifunctional (Metal/Acid) e.g., Pt/Zeolite | Branched C₁₁ Isomers | Fuel octane (B31449) enhancement |

| Dehydrogenation | Supported Metal e.g., Pt/Al₂O₃ | Aromatic compounds, H₂ | Hydrogen production, chemical feedstock |

| Ring Opening | Solid Acid e.g., Zeolites | Lighter alkanes/alkenes | Conversion to gasoline/olefins |

Organocatalysis and Biocatalysis in this compound Transformations

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, often with high stereoselectivity. science-to-go.comnih.gov This field has rapidly advanced, providing alternatives to metal-based catalysts, particularly in asymmetric synthesis. rsc.orgunibo.it However, the application of organocatalysts is predominantly for the transformation of functionalized molecules. Given that this compound is a non-functionalized, saturated hydrocarbon, its transformation via common organocatalytic methods (e.g., enamine or iminium ion catalysis) is unlikely without prior functionalization. uni-regensburg.de

Biocatalysis employs enzymes or whole microbial cells as catalysts. illinois.edu Enzymes offer exceptional selectivity and operate under mild, environmentally friendly conditions. nih.govmdpi.com While biocatalysis is widely used in the pharmaceutical and food industries, its application to inert hydrocarbons like this compound is challenging. acsgcipr.org Certain enzymes, such as cytochrome P450 monooxygenases, are capable of hydroxylating alkanes, which could be a potential route for the functionalization of this compound. However, specific studies on the biocatalytic transformation of this compound are not documented.

Design Principles for Enhanced Catalytic Activity and Selectivity

The rational design of catalysts aims to improve their activity, selectivity, and stability. nih.gov Key principles applicable to the transformation of hydrocarbons like this compound include:

Active Site Engineering: For heterogeneous catalysts, the nature of the active site is critical. In metal-supported catalysts, the size of metal nanoparticles, the choice of support material, and the interaction between the metal and support can all influence performance. rsc.org For example, single-atom catalysts are an emerging class that can offer unique reactivity and selectivity. nih.gov

Support and Pore Structure: In catalysts like zeolites, the pore size and shape can impart shape selectivity, allowing only reactants or products of a certain size to access the active sites, thereby controlling the product distribution. arxiv.org

Ligand Modification: In homogeneous catalysis, modifying the ligands attached to the metal center can tune its electronic and steric properties, thereby controlling activity and selectivity. rsc.org

Computational Modeling: The use of artificial intelligence and computational chemistry is accelerating catalyst design by predicting catalyst performance and identifying key parameters that govern reactivity, reducing the need for extensive trial-and-error experimentation. nih.govarxiv.orgenergy.gov

These general principles would guide any effort to develop effective catalysts for reactions involving this compound.

Computational and Theoretical Studies of Dicyclopentylmethane

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer deep insights into the electronic nature of a molecule. These methods are fundamental for understanding bonding, conformational preferences, and reaction pathways.

The electronic structure of dicyclopentylmethane is foundational to its chemical and physical properties. Methods like Density Functional Theory (DFT) are employed to map the electron density distribution and characterize the molecular orbitals. scispace.comrsc.org

Detailed Research Findings: For this compound, a non-polar hydrocarbon, the electron density is almost evenly distributed. The covalent bonds between carbon atoms and between carbon and hydrogen atoms are characterized by a shared electron pair located centrally between the bonded nuclei. The molecule itself is composed entirely of single (sigma, σ) bonds, which allow for free rotation, a key factor in its conformational flexibility.

A crucial aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A large gap implies high stability and low reactivity, which is characteristic of saturated alkanes like this compound.

| Parameter | Illustrative Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -9.85 | Energy of the most available electrons; related to ionization potential. |

| LUMO Energy | +1.15 | Energy of the lowest energy state for an added electron; related to electron affinity. |

| HOMO-LUMO Gap | 11.00 | Indicates high electronic stability and low propensity for electronic excitation or reaction. |

This compound is a flexible molecule due to the single bonds connecting the two cyclopentyl rings via a central methylene (B1212753) (-CH₂-) bridge. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. numberanalytics.com

Detailed Research Findings: Computational methods can map the potential energy surface (PES) by systematically rotating the bonds around the central methylene carbon. researchgate.netutah.edu The resulting low-energy structures correspond to conformational isomers or "conformers." For this compound, the key degrees of freedom are the two torsion angles defined by the C-C-C-C backbone linking the rings.

The calculations reveal various staggered conformations that minimize steric hindrance between the two bulky cyclopentyl groups. The most stable conformers (global energy minima) would likely adopt an anti or gauche orientation relative to each other to reduce van der Waals repulsion. Higher-energy eclipsed conformations represent the transition states for rotation between the stable conformers. The relative energies of these structures determine their population at a given temperature.

An illustrative conformational analysis would provide the relative energies for the principal conformers, as shown in the table below.

| Conformer | Illustrative Dihedral Angle (Ring-CH₂-Ring) | Illustrative Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.00 | Global minimum; cyclopentyl groups are furthest apart, minimizing steric strain. |

| Gauche | ~60° | 0.85 | Local minimum; rings are closer but still in a staggered arrangement. |

| Eclipsed-1 | ~120° | 4.5 | Transition state; significant steric repulsion between a ring and the hydrogens of the other. |

| Eclipsed-2 | 0° | 5.5 | Transition state (highest energy); cyclopentyl rings are eclipsed, maximizing steric strain. |

Quantum chemical calculations are invaluable for exploring the pathways of chemical reactions. By locating the transition state—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which governs the reaction rate. ucsb.edumnstate.edu

Detailed Research Findings: For a hydrocarbon like this compound, a relevant reaction to study would be hydrogen abstraction by a radical, a key initiation step in combustion or autoxidation. Computational models can simulate the approach of a radical (e.g., •OH) to different C-H bonds in the molecule.

The calculations would map the potential energy surface from reactants to products, identifying the transition state structure where the original C-H bond is partially broken and the new O-H bond is partially formed. faccts.de The energy difference between the reactants and this transition state is the activation energy barrier (Ea). dalalinstitute.com Such studies could determine, for instance, whether abstraction is more favorable at the methylene bridge, or at one of the secondary carbons on the rings. A lower activation energy implies a faster reaction at that site.

A hypothetical energy profile for a hydrogen abstraction reaction is presented below.

| Species | Illustrative Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + •OH) | 0.0 | Initial state of the system. |

| Transition State | +5.2 | Highest energy point; determines the reaction rate. |

| Products (Dicyclopentylmethanyl radical + H₂O) | -15.8 | Final state; the overall reaction is exothermic. |

Molecular Dynamics and Simulations

While quantum mechanics describes the electronic details of a few molecules, molecular dynamics (MD) simulations are used to study the physical movements and interactions of large ensembles of molecules over time. wikipedia.orgebsco.com This is achieved by using classical mechanics and a "force field" to approximate the inter- and intramolecular forces.

In a liquid state or in solution, molecules of this compound interact with each other and with solvent molecules. MD simulations can model these complex interactions, which govern bulk properties like boiling point, viscosity, and solubility.

Detailed Research Findings: As a non-polar molecule, this compound's intermolecular interactions are dominated by weak, transient van der Waals forces (specifically, London dispersion forces). libretexts.org These forces arise from temporary fluctuations in the electron clouds of the molecules. MD simulations model these interactions using parameters within a force field, such as the Lennard-Jones potential, which describes the repulsion at short distances and attraction at longer distances. utkstair.org

Simulations of liquid this compound would reveal how the molecules pack together and move relative to one another. When a solvent is introduced, MD can model the solvation shell around each this compound molecule and calculate the free energy of solvation. mdpi.com For example, in a polar solvent like water, the simulation would show a highly disordered interface, reflecting the "hydrophobic effect" and the low solubility of the alkane. In a non-polar solvent like hexane, the interactions would be more favorable.

The table below provides illustrative force field parameters used in such simulations.

| Atom Type | Illustrative Lennard-Jones σ (Å) | Illustrative Lennard-Jones ε (kcal/mol) | Description |

|---|---|---|---|

| Carbon (sp³) | 3.50 | 0.066 | Parameters defining the size and attractive potential for carbon atoms. |

| Hydrogen (alkane) | 2.50 | 0.015 | Parameters defining the size and attractive potential for hydrogen atoms. |

The behavior of molecules can change dramatically when they are confined in spaces with dimensions on the nanometer scale, such as the pores of a zeolite catalyst or a metal-organic framework.

Detailed Research Findings: MD simulations are an ideal tool to investigate the behavior of this compound in such confined environments. rsc.org Zeolites are crystalline aluminosilicates with well-defined pore structures that are widely used in the petrochemical industry for cracking and isomerization reactions.

Simulations can place one or more this compound molecules inside a model of a zeolite pore (e.g., ZSM-5 or FAU) and track their movement. rsc.orgmdpi.com Key properties that can be calculated include the heat of adsorption, which quantifies how strongly the molecule binds to the zeolite wall, and the diffusion coefficient, which measures its mobility within the pore system. nih.gov These simulations would show that the molecule's conformation is constrained by the pore geometry. The interaction energy and diffusion rate would be highly dependent on how well the molecule's size and shape fit within the specific zeolite channel, a critical factor for catalytic efficiency.

A hypothetical simulation study might compare the adsorption and diffusion in different zeolite frameworks.

| Zeolite Framework | Pore/Channel Size (Å) | Illustrative Adsorption Energy (kJ/mol) | Illustrative Diffusion Coefficient (10⁻⁹ m²/s) |

|---|---|---|---|

| FAU (Y-Zeolite) | ~7.4 (cage) | -65 | 0.5 |

| MFI (ZSM-5) | ~5.5 (channel) | -58 | 2.1 |

Cheminformatics and Structural Similarity Analysis of this compound

Cheminformatics provides a powerful lens for analyzing this compound, treating its molecular structure as a dataset from which properties and behaviors can be predicted. This computational approach relies on the principle that a molecule's structure dictates its function and reactivity. chemaxon.com By converting the three-dimensional structure of this compound into numerical descriptors, it becomes possible to compare it with other hydrocarbons and build predictive models for its chemical behavior. chemaxon.comresearchgate.net

Structural similarity is a cornerstone of this analysis, operating on the premise that structurally similar molecules are likely to exhibit similar properties. chemaxon.comresearchgate.net For hydrocarbons like this compound, this involves comparing molecular fingerprints—vectors that encode structural features. chemaxon.comnih.gov These comparisons are quantified using similarity coefficients, such as the Tanimoto coefficient, to establish relationships within large chemical datasets. researchgate.netlibretexts.org This allows for the classification of this compound relative to other cyclic and acyclic alkanes, providing a basis for predicting its performance as a fuel or its reactivity in chemical processes. Novel methods, such as noncontiguous atom matching, offer more intuitive similarity results by explicitly aligning similar atoms between molecules, which can be particularly useful for distinguishing between closely related hydrocarbons. acs.org

Development of Predictive Models for Chemical Reactivity

Predictive modeling in chemistry aims to develop models that describe how molecules interact and react. rsc.org For this compound, this involves creating quantitative structure-activity relationship (QSAR) models that link its structural or physicochemical properties to its chemical reactivity. kg.ac.rsaimspress.com These models are essential for understanding and predicting phenomena such as oxidation stability and combustion characteristics, which are critical for its application as a high-density fuel. sandia.gov

The development of these models begins with the calculation of a wide array of molecular descriptors for this compound. These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical descriptors: Derived from the 3D structure, such as molecular volume and surface area.

Quantum-chemical descriptors: Calculated using quantum mechanics, these describe electronic properties like orbital energies (HOMO/LUMO), charge distributions, and polarizability. aimspress.comescholarship.org

These descriptors serve as the independent variables in statistical models, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) and deep neural networks (DNN), to predict a specific reactivity endpoint. kg.ac.rsresearchgate.netmdpi.com For instance, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often used as indicators of a molecule's ability to donate or accept electrons, respectively, which is fundamental to its reactivity. aimspress.com Researchers have successfully used such descriptors to build QSAR models for various hydrocarbon classes, explaining a significant portion of the variance in their biological or chemical activity. kg.ac.rsresearchgate.net The integration of machine learning with chemically meaningful descriptors is a growing field, offering the potential to create highly accurate and interpretable models that can guide molecular design. arxiv.org

High-Throughput Screening Methodologies for Related Hydrocarbons

High-throughput screening (HTS), a method traditionally used in drug discovery, has been adapted for materials and fuel science to rapidly assess large libraries of compounds. bioascent.commdpi.com In the context of hydrocarbons related to this compound, computational or virtual high-throughput screening (vHTS) is employed to identify novel molecules with desirable properties, such as high energy density, specific ignition qualities, or low-temperature viscosity.

The vHTS workflow for hydrocarbons typically involves these steps:

Library Generation: A large virtual library of hydrocarbons structurally similar to this compound is created. This can include various isomers, substituted cycloalkanes, and other bridged or polycyclic structures.

Descriptor Calculation: For each molecule in the library, a set of relevant molecular descriptors is computed, similar to those used in QSAR modeling.

Property Prediction: Predictive models, developed as described in the previous section, are applied to the entire library to estimate the properties of interest for each compound.

Filtering and Ranking: The library is filtered and ranked based on the predicted properties. This process narrows down a vast chemical space to a manageable number of promising candidates for further investigation or experimental synthesis.

This computational pre-screening significantly accelerates the discovery process by prioritizing molecules that are most likely to meet performance targets. For example, a vHTS campaign could screen thousands of cyclic and polycyclic alkanes to identify candidates that, like this compound, possess high density and high heat of combustion, making them suitable as jet fuel blending components. dp.tech Quantum chemistry calculations can be integrated into this process to refine predictions for the most promising candidates. dp.tech This approach allows researchers to explore a wide chemical space efficiently, moving beyond known compounds to discover novel high-performance hydrocarbons.

Emerging Applications and Future Research Directions of Dicyclopentylmethane Chemistry

Dicyclopentylmethane as a Synthetic Building Block in Materials Science

The robust and bulky nature of the this compound structure makes it an intriguing candidate as a building block for advanced materials. The incorporation of alicyclic units into polymer backbones is a known strategy for enhancing thermal and mechanical properties.

While direct polymerization of this compound is not typical for an alkane, its derivatives can serve as valuable monomers. The introduction of functional groups onto the cyclopentyl rings would allow for its incorporation into various polymer architectures, such as polyamides and polyimides. ncl.res.in For instance, the presence of cyclopentyl units in polyimide backbones has been shown to improve solubility and increase elongation, properties that are highly desirable in high-performance polymers. nih.govmdpi.comresearchgate.net

Future research could focus on the synthesis of diamine or dianhydride monomers derived from this compound. These monomers could then be used in polycondensation reactions to create novel polymers with potentially enhanced thermal stability, mechanical strength, and processability. The rigid, non-planar structure of the this compound unit could disrupt polymer chain packing, leading to materials with unique properties.

Table 1: Potential Properties of Polymers Incorporating this compound Derivatives

| Polymer Type | Potential Monomer Derivative | Anticipated Property Enhancements | Potential Applications |

|---|---|---|---|

| Polyimide | This compound diamine | Increased solubility, high thermal stability, improved mechanical flexibility. nih.govmdpi.comresearchgate.net | Aerospace components, flexible electronics, gas separation membranes. mdpi.com |

| Polyamide | This compound diacid chloride | High strength, good thermal resistance, lower moisture absorption compared to linear aliphatic polyamides. | Engineering plastics, high-performance fibers. |

| Polyester | This compound diol | Improved hydrolytic stability, higher glass transition temperature. | Specialty coatings, biodegradable plastics. google.com |

Beyond traditional polymers, this compound-derived structures could be incorporated into advanced functional materials. The low polarity of the this compound core suggests its utility in the formulation of materials with specific dielectric properties for electronics applications. smolecule.com Furthermore, its incorporation into the backbone of polymers for membrane applications could influence free volume and affect gas separation properties. mdpi.com

Research in this area would involve the synthesis of functionalized this compound molecules that can be integrated into larger systems, such as metal-organic frameworks (MOFs) or as components of liquid crystals. The defined stereochemistry of substituted this compound could also be exploited to create chiral materials with interesting optical properties.

This compound in Specialized Catalytic Systems

While this compound itself is unlikely to be catalytically active, its derivatives have the potential to act as ligands in specialized catalytic systems. The cyclopentyl groups can be functionalized with donor atoms like phosphorus or nitrogen to create bidentate or monodentate ligands for transition metal catalysis. The steric bulk of the this compound backbone could influence the coordination environment of the metal center, potentially leading to high selectivity in catalytic reactions.

Future investigations might explore the synthesis of phosphine (B1218219) derivatives of this compound for use in cross-coupling reactions or asymmetric hydrogenation. The rigidity of the ligand backbone could be advantageous in controlling the stereochemical outcome of these reactions.

Theoretical and Computational Advances in this compound Chemistry

Computational chemistry provides a powerful tool for understanding the structure, properties, and reactivity of molecules like this compound. mdpi.com Density Functional Theory (DFT) calculations can be employed to predict the conformational preferences of this compound and its derivatives, as well as to investigate the mechanisms of reactions involving these compounds. nih.govresearchgate.net

Future computational studies could focus on:

Conformational Analysis: Determining the stable conformers of this compound and how substitution affects their relative energies.

Reaction Mechanisms: Modeling the transition states and reaction pathways for the functionalization of this compound and the polymerization of its derivatives.

Material Properties: Using molecular dynamics simulations to predict the bulk properties of polymers containing the this compound moiety, such as their mechanical and thermal characteristics.

Table 2: Focus of Theoretical and Computational Studies on this compound

| Computational Method | Area of Investigation | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) mdpi.comnih.gov | Molecular structure, electronic properties, reaction energetics. | Understanding of reactivity, prediction of spectroscopic properties, and guidance for synthetic efforts. |

| Molecular Dynamics (MD) | Polymer chain dynamics, bulk material properties. | Prediction of glass transition temperature, mechanical modulus, and diffusion of small molecules in polymer matrices. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis, interactions with biological systems. | Insights into the behavior of this compound-containing molecules in complex environments. |

Sustainable and Green Chemical Processes Involving this compound

The principles of green chemistry encourage the use of sustainable feedstocks and environmentally benign solvents. nih.govwikipedia.org this compound and its derivatives could play a role in this area. For instance, cyclopentyl methyl ether (CPME) has been identified as a green solvent alternative to traditional ethers like THF and diethyl ether, owing to its higher boiling point, lower peroxide formation, and ease of recovery from water. manufacturingchemist.comnih.govmerckmillipore.com This suggests that this compound, being a hydrocarbon, could also be explored as a non-polar, hydrophobic solvent for specific applications.

Furthermore, there is potential for the synthesis of this compound from biomass-derived feedstocks. For example, cyclopentanone (B42830) can be produced from biomass, and subsequent catalytic upgrading could potentially lead to this compound. rsc.org Research into the catalytic hydrodeoxygenation and coupling of biomass-derived cyclic ketones could open up sustainable routes to this compound. rsc.org The development of such processes would align with the growing demand for renewable chemicals and materials. chemistryviews.orgmdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing Dicyclopentylmethane in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of dicyclopentadiene derivatives under controlled pressure (1–3 atm) and temperature (80–120°C), using palladium or platinum catalysts. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure, gas chromatography (GC) for purity analysis, and differential scanning calorimetry (DSC) to determine thermal stability. Ensure reproducibility by documenting catalyst loading, solvent selection, and reaction time in detail .

Q. How can researchers ensure the accuracy of spectroscopic data interpretation for DCPM derivatives?

- Methodological Answer : Cross-validate NMR and mass spectrometry (MS) data with computational tools like density functional theory (DFT) to predict chemical shifts and fragmentation patterns. Use high-resolution MS to resolve ambiguities in molecular ion peaks. For complex spectra, employ 2D NMR techniques (e.g., COSY, HSQC) to assign stereochemistry and confirm substituent positions .

Q. What safety protocols are critical when handling DCPM in experimental workflows?

- Methodological Answer : Use fume hoods to minimize inhalation of vapors during synthesis. Avoid dust formation by working with solutions or using wet methods. Store DCPM in airtight containers away from oxidizers. Include material safety data sheet (MSDS) compliance in experimental documentation, referencing disposal guidelines for hydrocarbon derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for DCPM synthesis across different studies?

- Methodological Answer : Conduct a meta-analysis of published datasets, comparing variables such as catalyst type (homogeneous vs. heterogeneous), solvent polarity, and reaction scale. Use statistical tools (e.g., ANOVA) to identify outliers. Replicate conflicting experiments under standardized conditions, controlling for moisture levels and catalyst activation methods .

Q. What computational approaches are recommended for modeling DCPM’s reaction mechanisms in hydrocarbon transformations?

- Methodological Answer : Employ quantum mechanical methods (e.g., DFT) to map potential energy surfaces for hydrogenation pathways. Validate models using kinetic isotope effects (KIE) and transition-state theory. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine activation energy estimates .

Q. How should researchers design experiments to investigate DCPM’s role as a solvent in high-temperature polymerizations?

- Methodological Answer : Use a factorial design to test variables such as temperature (150–250°C), monomer concentration, and DCPM purity. Monitor polymerization kinetics via in-situ Fourier-transform infrared (FTIR) spectroscopy. Characterize polymer molecular weight distributions using gel permeation chromatography (GPC) and correlate results with solvent polarity indices .

Q. What strategies are effective for analyzing DCPM’s environmental stability under oxidative conditions?

- Methodological Answer : Perform accelerated aging studies using ozone chambers or UV irradiation setups. Quantify degradation products via liquid chromatography-mass spectrometry (LC-MS). Apply kinetic modeling (e.g., pseudo-first-order decay) to predict long-term stability and identify stabilizing additives through combinatorial screening .

Data Interpretation and Reporting

Q. How can researchers address discrepancies between theoretical and experimental melting points for DCPM crystals?

- Methodological Answer : Investigate polymorphism by conducting X-ray crystallography on recrystallized samples. Compare experimental DSC thermograms with simulated data from molecular dynamics (MD) simulations. Report lattice energy calculations and solvent effects (e.g., recrystallization solvent polarity) to explain variations .

Q. What methodologies support cross-disciplinary applications of DCPM in materials science and catalysis?

- Methodological Answer : Collaborate with computational chemists to screen DCPM’s ligand properties in transition-metal complexes using molecular docking software. In materials science, test DCPM as a template for mesoporous silica synthesis, characterizing pore structure via nitrogen adsorption-desorption isotherms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.